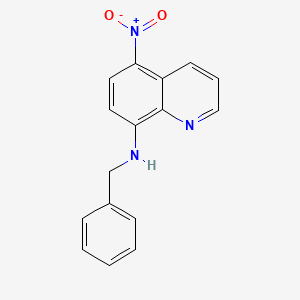

N-benzyl-5-nitro-8-quinolinamine

Description

Properties

IUPAC Name |

N-benzyl-5-nitroquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-19(21)15-9-8-14(16-13(15)7-4-10-17-16)18-11-12-5-2-1-3-6-12/h1-10,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLKQFFPLKRFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.8 | 0.12 | 198–202 |

| 6-Bromo-8-ethyl-5-nitroquinoline | 2.9 | 0.08 | 175–178 |

| 5-Ethyl-6-methoxyquinolin-8-amine | 2.1 | 1.45 | 132–135 |

| 8-Bromo-5-quinolinamine | 2.5 | 0.23 | 160–163 |

Q & A

What synthetic methodologies are most effective for constructing the nitroquinoline core in N-benzyl-5-nitro-8-quinolinamine, and how can reaction conditions be optimized for yield and purity?

Answer:

The nitroquinoline core can be synthesized via cyclization of N-propargylaniline precursors using Lewis acids like tin or indium chlorides. Optimization involves varying catalyst loadings (0.5–2.0 eq), temperature (80–120°C), and solvent polarity (acetonitrile vs. DMF). Reaction progress should be monitored via TLC and HPLC, with yields typically ranging 45–70% after column purification. Advanced purification techniques like preparative HPLC may enhance purity >95% .

How should researchers validate structural assignments of this compound when NMR data shows unexpected coupling patterns?

Answer:

Combine 2D NMR techniques (HSQC, HMBC) with high-resolution mass spectrometry (HRMS, error <2 ppm) to resolve ambiguous proton couplings. For the benzyl substituent, compare experimental NMR chemical shifts (δ 4.35–4.50 ppm for CH) with DFT-calculated values. Crystallographic validation via X-ray diffraction provides definitive proof of regiochemistry when possible .

What strategies address conflicting literature reports about the solvatochromic behavior of nitroquinoline derivatives like this compound?

Answer:

Conduct systematic solvatochromic studies across a 10-solvent polarity series (ε 4.3–78.5) using UV-Vis spectroscopy. Control temperature (±0.1°C) and degas samples to prevent nitro group reduction. Compare λ shifts against Kamlet-Taft parameters using multivariate regression (R >0.85 expected). Replicate conflicting studies with identical solvent batches and water content <50 ppm .

Which in vitro assay designs effectively distinguish between direct protein binding and redox-mediated effects for this compound?

Answer:

Implement orthogonal assays:

Surface plasmon resonance (SPR) for target engagement (K <10 µM considered active),

ROS detection via DCFH-DA fluorescence with 1–10 mM glutathione controls,

Enzyme activity assays under anaerobic conditions (O <0.1 ppm). For AKT1 inhibition studies, include catalase (1000 U/mL) to suppress HO artifacts .

What computational chemistry approaches best predict the electrophilic reactivity of this compound's nitro group in biological systems?

Answer:

Perform DFT calculations at the B3LYP/6-311+G(d,p) level to map molecular electrostatic potential (MEP) surfaces. Calculate nitro group charge density (q −0.25 to −0.35 e) and LUMO energies (−1.8 to −2.2 eV). Validate with frontier molecular orbital analysis of charge-transfer complexes with glutathione (ΔE 0.3–0.5 eV indicates redox activity) .

How can structure-activity relationship (SAR) studies be designed to isolate the pharmacological contributions of the benzyl and nitro moieties in this compound?

Answer:

Synthesize three analogues:

N-H-5-nitro (remove benzyl),

N-benzyl-5-H (remove nitro),

5-nitro-8-quinolinamine (remove benzyl and nitro).

Test in parallel using cellular viability (IC) and kinase inhibition (K) assays. Statistical analysis requires n≥3 biological replicates with effect sizes >20% considered significant. Include molecular dynamics simulations of binding pocket interactions .

What analytical strategies resolve decomposition products formed during long-term storage of this compound?

Answer:

Employ stability-indicating UPLC methods with BEH C18 columns (1.7 µm, 2.1×50 mm) and 5–95% acetonitrile gradient over 10 min. Track major degradants via QDa mass detection. For structural elucidation, isolate degradants >0.1% using preparative SFC and characterize via NMR (δ 350–400 ppm for nitroso derivatives) .

Categorization:

- Basic Research Questions : 1–3 (focus on synthesis, characterization, and data validation).

- Advanced Research Questions : 4–7 (mechanistic studies, computational modeling, and stability analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.